molecular formula C6H5BrIN B14245845 2-Bromo-6-(iodomethyl)pyridine CAS No. 496840-11-0

2-Bromo-6-(iodomethyl)pyridine

Cat. No.: B14245845
CAS No.: 496840-11-0
M. Wt: 297.92 g/mol
InChI Key: VQLXAUILLFIKEZ-UHFFFAOYSA-N
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Description

2-Bromo-6-(iodomethyl)pyridine is an organic compound with the molecular formula C6H5BrIN It is a derivative of pyridine, characterized by the presence of bromine and iodine substituents at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(iodomethyl)pyridine typically involves halogenation reactions. One common method is the bromination of 6-methylpyridine followed by iodination. The reaction conditions often require the use of bromine and iodine reagents under controlled temperatures to ensure selective halogenation .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-(iodomethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

  • Substitution reactions can yield various substituted pyridines.
  • Coupling reactions can produce biaryl compounds and other complex structures.

Scientific Research Applications

2-Bromo-6-(iodomethyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(iodomethyl)pyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and iodine atoms. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-(iodomethyl)pyridine is unique due to the presence of both bromine and iodine substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.

Properties

CAS No.

496840-11-0

Molecular Formula

C6H5BrIN

Molecular Weight

297.92 g/mol

IUPAC Name

2-bromo-6-(iodomethyl)pyridine

InChI

InChI=1S/C6H5BrIN/c7-6-3-1-2-5(4-8)9-6/h1-3H,4H2

InChI Key

VQLXAUILLFIKEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)CI

Origin of Product

United States

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